Adrenoceptor Binding Affinity: >100-fold Reduction Compared to Free Epinephrine in Human Mononuclear Leukocytes
The racemic 3-O-sulfate ester of epinephrine (EPI-3-O-S) exhibited a 100- to 1000-fold higher equilibrium dissociation constant (KD) for beta-adrenoceptors compared to free epinephrine in human mononuclear leukocytes using the radioligands 125I-cyanopindolol and 3H-CGP12177 [1]. This translates to a ≥100-fold reduction in binding affinity, effectively rendering the sulfoconjugate biologically inert at these receptors.
| Evidence Dimension | Adrenoceptor binding affinity (KD fold-change) |
|---|---|
| Target Compound Data | EPI-3-O-S: KD 100- to 1000-fold higher than free epinephrine |
| Comparator Or Baseline | Free epinephrine (baseline KD set to 1x) |
| Quantified Difference | 100- to 1000-fold reduction in binding affinity |
| Conditions | Human mononuclear leukocytes (MNL); competition binding with 125I-cyanopindolol and 3H-CGP12177; Werle et al., 1988 |
Why This Matters
For researchers requiring a negative control or an inactive epinephrine analog in receptor binding studies, epinephrine 3-sulfate provides a validated, quantitatively inert comparator, whereas free epinephrine cannot serve this purpose.
- [1] Werle E, Strobel G, Luppa P, Bieger W, Weicker H. Restricted alpha- and beta-adrenoceptor affinity of sulfoconjugated catecholamines in human mononuclear leukocytes, platelets, and fat cells and reduction of the postreceptor mechanisms. Int J Sports Med. 1988 Aug;9 Suppl 2:S93-7. doi: 10.1055/s-2008-1025624. PMID: 2846457. View Source
